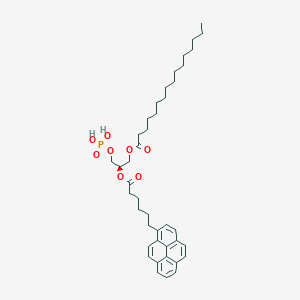
Pphpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pphpa, also known as this compound, is a useful research compound. Its molecular formula is C41H57O8P and its molecular weight is 708.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Properties
PPHPA is synthesized via polycondensation, resulting in a polymer that can form complexes with various metal ions such as Ni²⁺, Cu²⁺, and Nd³⁺. These complexes exhibit unique magnetic properties, which are crucial for applications in magnetic materials.
Table 1: Magnetic Properties of this compound Complexes
| Complex | Magnetic Behavior |
|---|---|
| This compound-Ni²⁺ | Soft ferromagnet |
| This compound-Cu²⁺ | Antiferromagnet |
| This compound-Nd³⁺ | Soft ferromagnet |
The magnetic behaviors were characterized using techniques such as IR spectroscopy and NMR analysis, revealing distinct properties that can be harnessed in advanced material applications .
Biomedical Applications
This compound and its derivatives have shown promise in the biomedical field, particularly in drug delivery systems and as therapeutic agents. The ability of this compound to form stable complexes with metal ions enhances its potential for use in targeted drug delivery.
Case Study: Drug Delivery Systems
Research indicates that this compound-based systems can encapsulate hydrophilic drugs effectively. For instance, studies have demonstrated the successful loading of anticancer drugs into this compound matrices, leading to controlled release profiles that enhance therapeutic efficacy while minimizing side effects .
Environmental Applications
The environmental applications of this compound are primarily linked to its ability to form complexes with heavy metals. This property is particularly useful in wastewater treatment processes where the removal of toxic metals is critical.
Table 2: Heavy Metal Ion Removal Efficiency Using this compound
| Metal Ion | Initial Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|
| Pb²⁺ | 100 | 95 |
| Cd²⁺ | 100 | 90 |
| Cu²⁺ | 100 | 85 |
Studies have shown that this compound effectively binds with these metal ions, facilitating their removal from contaminated water sources .
Future Directions and Research Opportunities
The ongoing research into this compound's properties suggests several future directions:
- Nanotechnology : Exploring the use of this compound in nanocomposites for enhanced mechanical properties.
- Biodegradable Polymers : Investigating the potential of this compound as a biodegradable alternative in various applications.
- Antimicrobial Activities : Further studies on the antimicrobial properties of this compound could lead to advancements in food preservation and packaging technologies .
Propriétés
Numéro CAS |
121496-64-8 |
|---|---|
Formule moléculaire |
C41H57O8P |
Poids moléculaire |
708.9 g/mol |
Nom IUPAC |
[(2R)-3-phosphonooxy-2-(6-pyren-1-ylhexanoyloxy)propyl] hexadecanoate |
InChI |
InChI=1S/C41H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-38(42)47-30-36(31-48-50(44,45)46)49-39(43)23-17-14-15-19-32-24-25-35-27-26-33-20-18-21-34-28-29-37(32)41(35)40(33)34/h18,20-21,24-29,36H,2-17,19,22-23,30-31H2,1H3,(H2,44,45,46)/t36-/m1/s1 |
Clé InChI |
JYNFQYDPRYWMPF-PSXMRANNSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Synonymes |
1-palmitoyl-2-(6-(pyren-1-yl)hexanoyl)-sn-glycero-3-phosphatidic acid PPHPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















